molecular formula C19H16O10 B15187121 Euxanthic acid CAS No. 525-14-4

Euxanthic acid

Cat. No.: B15187121
CAS No.: 525-14-4
M. Wt: 404.3 g/mol
InChI Key: JGIDSJGZGFYYNX-YUAHOQAQSA-N
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Description

Euxanthic acid is a xanthonoid glycoside, a conjugate of the aglycone euxanthone with glucuronic acid. It is primarily known as the main component of the pigment Indian Yellow, which has historical significance in art and dyeing. The compound is characterized by its bright yellow color and its use in various applications, particularly in the field of art.

Preparation Methods

Synthetic Routes and Reaction Conditions

Euxanthic acid can be synthesized through various methods. One common approach involves the hydrolysis of euxanthone glucuronide. The process typically requires acidic conditions to break down the glycosidic bond, resulting in the formation of this compound and glucuronic acid. The use of hydrofluoric acid and formic acid has been found to be effective in ensuring the non-destructive recovery of intact acid-labile components .

Industrial Production Methods

Historically, Indian Yellow, which contains this compound, was produced in India from the urine of cows fed exclusively on mango leaves. The urine was collected, evaporated, and the resulting raw product was sold in the form of balls. This traditional method has been largely discontinued due to ethical concerns .

Chemical Reactions Analysis

Types of Reactions

Euxanthic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and carbonyl groups.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can react with the carbonyl group of this compound.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as methyl euxanthonate and other substituted xanthones .

Scientific Research Applications

Euxanthic acid has several scientific research applications across different fields:

Mechanism of Action

The mechanism of action of euxanthic acid involves its interaction with various molecular targets and pathways. As a glucuronide, it undergoes hydrolysis to release the aglycone euxanthone and glucuronic acid. This process is facilitated by enzymes such as β-glucuronidase. The released euxanthone can then participate in various biochemical pathways, exerting its effects through interactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its historical significance as a component of Indian Yellow and its role in the study of glucuronidation processes. Its combination of a xanthone core with a glucuronic acid moiety distinguishes it from other similar compounds, providing unique properties and applications .

Properties

CAS No.

525-14-4

Molecular Formula

C19H16O10

Molecular Weight

404.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-9-oxoxanthen-2-yl)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C19H16O10/c20-9-2-1-3-11-12(9)13(21)8-6-7(4-5-10(8)28-11)27-19-16(24)14(22)15(23)17(29-19)18(25)26/h1-6,14-17,19-20,22-24H,(H,25,26)/t14-,15-,16+,17-,19+/m0/s1

InChI Key

JGIDSJGZGFYYNX-YUAHOQAQSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O

Canonical SMILES

C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O

Origin of Product

United States

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